molecular formula C9H11ClN2O B1403001 2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine CAS No. 1186112-02-6

2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine

Cat. No. B1403001
M. Wt: 198.65 g/mol
InChI Key: FEHROUNSFSODMV-UHFFFAOYSA-N
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Description

2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine, also known as CCMP, is a chemical compound that belongs to the class of aminopyridine derivatives1. It is a cyclic, heterocyclic nitrogen molecule with a molecular formula of C10H12ClN3O1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine. However, it’s worth noting that compounds of similar structure are often synthesized through methods such as nucleophilic substitution or condensation reactions.



Molecular Structure Analysis

The molecular structure of 2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine consists of a pyridine ring substituted with a chlorine atom, an amine group, and a cyclopropylmethoxy group1. The molecular weight of this compound is 227.68 g/mol1.



Chemical Reactions Analysis

Specific chemical reactions involving 2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine are not available in the sources I found. However, aminopyridines, in general, can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations.



Physical And Chemical Properties Analysis

2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine is a solid compound with a melting point of 211-213°C1. More specific physical and chemical properties such as solubility, density, and refractive index were not found in the sources I accessed.


Scientific Research Applications

Chemical Synthesis and Transformation

The compound 2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine is involved in various chemical syntheses and transformations. For instance, Arustamova and Piven (2013) demonstrated its use in the synthesis of 4-N-substituted 1H-furo[3,4-c]pyridin-3-ones through acid hydrolysis, leading to heterocyclization and formation of 4-amino-1H-furo[3,4-c]pyridines (Arustamova & Piven, 2013).

Application in Polymerization Processes

In the field of polymer chemistry, this compound plays a role in the development of novel catalytic systems. Ahn et al. (2016) explored its utilization in cobalt(II) complexes for the polymerization of methyl methacrylate, leading to the synthesis of poly(methylmethacrylate) with varying properties depending on the ligand architecture around the metal center (Ahn et al., 2016).

Medicinal Chemistry and Drug Synthesis

The compound is also significant in medicinal chemistry for the synthesis of potential therapeutic agents. In a study by Farouk et al. (2021), it was used as a building block for creating nitrogen heterocyclic compounds with potential biological activities. These compounds were synthesized through reactions with various bifunctional nucleophiles, showcasing its versatility in drug synthesis (Farouk et al., 2021).

Advanced Material Development

In materials science, this compound contributes to the development of advanced materials with unique properties. For example, Stetsiuk et al. (2019) investigated the synthesis of metal complexes with 2-chloro-6-(cyclopropylmethoxy)pyridin-4-amine, which showed potential for structural and photophysical applications (Stetsiuk et al., 2019).

Safety And Hazards

Specific safety and hazard information for 2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine was not found in the sources I accessed. However, like all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination.


Future Directions

The future directions of 2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine are not specified in the sources I found. However, given its structural features, it could potentially be used in the development of new pharmaceuticals or agrochemicals. Further research and studies are needed to explore its potential applications and properties.


properties

IUPAC Name

2-chloro-6-(cyclopropylmethoxy)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-8-3-7(11)4-9(12-8)13-5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHROUNSFSODMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC(=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744662
Record name 2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine

CAS RN

1186112-02-6
Record name 2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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